molecular formula C13H20ClNO3 B1505185 4-(3,5-Dimethoxyphenoxy)piperidine HCl CAS No. 245057-74-3

4-(3,5-Dimethoxyphenoxy)piperidine HCl

Cat. No.: B1505185
CAS No.: 245057-74-3
M. Wt: 273.75 g/mol
InChI Key: VNVSWECRUFUYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethoxyphenoxy)piperidine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a 3,5-dimethoxyphenoxy group, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethoxyphenoxy)piperidine HCl typically involves the reaction of 3,5-dimethoxyphenol with piperidine in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include using a strong base such as sodium hydride (NaH) to deprotonate the phenol, followed by nucleophilic substitution with piperidine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch processes are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dimethoxyphenoxy)piperidine HCl can undergo various chemical reactions, including:

  • Oxidation: The phenolic hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The compound can be reduced to form derivatives with different functional groups.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Alkylated or aminated derivatives of the piperidine ring.

Scientific Research Applications

4-(3,5-Dimethoxyphenoxy)piperidine HCl has found applications in various scientific fields:

  • Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use as a precursor for pharmaceuticals and its potential therapeutic effects.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(3,5-Dimethoxyphenoxy)piperidine HCl exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved can vary, but common mechanisms include competitive inhibition, allosteric modulation, and receptor binding.

Comparison with Similar Compounds

4-(3,5-Dimethoxyphenoxy)piperidine HCl is structurally similar to other compounds with phenolic and piperidine moieties. Some similar compounds include:

  • 3,4-Dimethoxyphenethylamine: This compound is structurally related but lacks the piperidine ring.

  • 4-(3,5-Dimethoxyphenyl)butanoic acid: This compound has a similar phenolic group but a different backbone.

Uniqueness: The presence of the piperidine ring in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties.

Properties

IUPAC Name

4-(3,5-dimethoxyphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-15-11-7-12(16-2)9-13(8-11)17-10-3-5-14-6-4-10;/h7-10,14H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVSWECRUFUYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)OC2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60702295
Record name 4-(3,5-Dimethoxyphenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245057-74-3
Record name Piperidine, 4-(3,5-dimethoxyphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245057-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,5-Dimethoxyphenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-Dimethoxyphenoxy)piperidine HCl
Reactant of Route 2
Reactant of Route 2
4-(3,5-Dimethoxyphenoxy)piperidine HCl
Reactant of Route 3
Reactant of Route 3
4-(3,5-Dimethoxyphenoxy)piperidine HCl
Reactant of Route 4
Reactant of Route 4
4-(3,5-Dimethoxyphenoxy)piperidine HCl
Reactant of Route 5
Reactant of Route 5
4-(3,5-Dimethoxyphenoxy)piperidine HCl
Reactant of Route 6
Reactant of Route 6
4-(3,5-Dimethoxyphenoxy)piperidine HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.